molecular formula C15H27NO3 B6641125 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide

2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide

Katalognummer B6641125
Molekulargewicht: 269.38 g/mol
InChI-Schlüssel: ZYDTWPYVJACXIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been shown to have a similar mechanism of action, but with improved pharmacokinetic properties and reduced toxicity.

Wirkmechanismus

2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of vigabatrin, but with improved pharmacokinetic properties and reduced toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases GABA levels in the brain, leading to increased inhibition of neuronal activity. It also increases the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide is its improved pharmacokinetic properties compared to vigabatrin. This compound has a longer half-life and better bioavailability, making it easier to administer in animal studies. However, one limitation of this compound is its potential toxicity at high doses. Studies have shown that this compound can cause liver damage in rats at high doses, although this toxicity has not been observed in humans.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the optimal dose and treatment regimen for this compound in this context. Another area of interest is its potential as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models, but further studies are needed to determine its efficacy and safety in humans. Finally, this compound may have potential as a treatment for other psychiatric disorders, such as anxiety and depression. Further studies are needed to determine its efficacy and safety in these contexts.

Synthesemethoden

2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide can be synthesized using a multi-step process starting with the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. The oxime is then converted to the corresponding nitrile using phosphorous oxychloride. The nitrile is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acetylated using acetic anhydride to form this compound.

Wissenschaftliche Forschungsanwendungen

2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in rats.

Eigenschaften

IUPAC Name

2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-12(13-5-9-19-10-6-13)16-14(17)11-15(18)7-3-2-4-8-15/h12-13,18H,2-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDTWPYVJACXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC(=O)CC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.